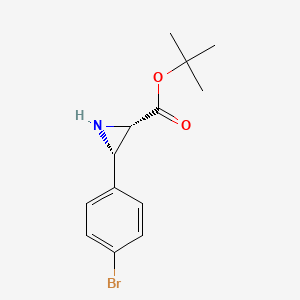

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXWSFQIYGHTOU-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aziridination via Nitrene Transfer Catalysis

Research indicates that aziridination using nitrene transfer from diazo compounds is a common route. In particular, the use of diazo compounds such as N-phenyl or N-butyl diazoacetamides in the presence of chiral catalysts yields aziridines with high stereoselectivity.

- Catalysts such as chiral copper complexes or boron-based catalysts (BOROX) facilitate enantioselective aziridination.

- The process often involves initial formation of imines or aldehyde derivatives, followed by nitrene transfer.

Multicomponent Aziridination of Aldehydes, Amines, and Diazo Compounds

Recent advances have introduced multicomponent reactions where aldehydes, amines, and diazo compounds are combined in one-pot procedures, often catalyzed by BOROX catalysts.

- The aldehyde reacts with the amine to form an imine or iminium intermediate.

- The diazo compound is added subsequently, transferring a nitrene to the imine, forming the aziridine.

- Allowing the aldehyde, amine, and catalyst to interact for 20 minutes before adding the diazo compound improves yield and stereoselectivity.

- Catalysts such as VANOL or VAPOL boroxinate complexes are employed.

Synthesis from Epoxides and Amines

Another route involves opening epoxides with amines followed by cyclization to aziridines, although this is less common for the specific compound .

Specific Preparation Data and Conditions

Data Table: Preparation Conditions Summary

| Parameter | Aryl Aldehydes | Aliphatic Aldehydes |

|---|---|---|

| Catalyst | VANOL/VAPOL boroxinate | VANOL/VAPOL boroxinate |

| Reaction Time | 20 min pre-reaction for aryl | No pre-reaction necessary |

| Temperature | −20°C | −10°C to −20°C |

| Yield Range | 73–90% | 60–88% |

| Enantioselectivity | 82–99% ee | 60–98% ee |

Research Findings and Optimization Insights

- Pre-reaction of aldehyde, amine, and catalyst significantly improves yield and stereoselectivity for aryl aldehydes, likely due to better imine formation.

- Choice of diazo compound influences stereochemistry; N-phenyl diazoacetamide favors trans-aziridines, while N-butyl diazoacetamide can also be used with high ee.

- Functional group tolerance includes ethers, esters, epoxides, carbamates, and phthalimides, indicating broad applicability.

- Limitations include poor reactivity with alkenyl aldehydes and branched aliphatic aldehydes unless preformed imines are used.

Notes on Synthesis of Trans-Aziridine Carboxylates

- The synthesis often involves the use of diazo compounds under catalytic conditions.

- The stereochemistry is controlled by chiral catalysts, with the absolute configuration being independent of the diazo substituent's nature.

- The process is scalable and adaptable to various aldehyde substrates, with reaction conditions optimized for each substrate class.

Chemical Reactions Analysis

Types of Reactions

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Aziridines, including trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate, are known for their biological activity. They serve as building blocks in the development of pharmaceuticals due to their ability to undergo various chemical transformations.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that aziridine derivatives exhibit antimicrobial activity, making them candidates for antibiotic development.

- Anticancer Activity : Research indicates that certain aziridine compounds can inhibit cancer cell proliferation, potentially leading to new cancer therapies.

- Antiviral Effects : Some aziridines have shown promise in inhibiting viral replication, which could be beneficial in developing antiviral drugs.

Organic Synthesis

The compound is utilized as a versatile intermediate in organic synthesis. Its aziridine ring can participate in various reactions:

| Reaction Type | Description |

|---|---|

| Ring Opening | The strained aziridine ring can be opened by nucleophiles, leading to the formation of amines or alcohols. |

| Functionalization | The compound can be modified to introduce different functional groups, enhancing its utility in synthesizing complex molecules. |

| Cycloaddition | It can undergo cycloaddition reactions to form larger ring systems or fused bicyclic structures. |

Materials Science

In materials science, the unique properties of aziridines make them suitable for creating advanced materials:

Applications

- Polymer Chemistry : Aziridines can be polymerized to form high-performance polymers with specific mechanical and thermal properties.

- Coatings and Adhesives : Due to their reactivity, they can be used in formulating coatings and adhesives that require strong bonding capabilities.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of aziridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Synthesis of Complex Molecules

Researchers successfully used this compound as a starting material to synthesize a library of novel compounds with diverse biological activities. The aziridine's ability to undergo nucleophilic substitution facilitated the introduction of various substituents, demonstrating its utility in drug discovery.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

- Electronic Effects : The 4-bromophenyl group provides strong electron-withdrawing character, enhancing electrophilic reactivity compared to electron-donating groups like 4-methoxy . This makes brominated analogs more reactive in ring-opening reactions.

- Steric Effects : The tert-butyl ester increases steric hindrance compared to ethyl or benzyl esters (e.g., (2R,3R)-ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate), slowing undesired side reactions .

Stability and Handling

The tert-butyl ester enhances hydrolytic stability compared to ethyl esters, which are prone to esterase-mediated cleavage in biological systems. However, tert-butyl derivatives may require specialized storage conditions (e.g., inert atmosphere) to prevent degradation .

Biological Activity

trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a specialized organic compound characterized by its aziridine structure, which includes a tert-butyl group and a 4-bromophenyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₁₃H₁₆BrNO₂

- Molecular Weight : Approximately 298.18 g/mol

- Structure : The compound features a chiral center, allowing for both cis and trans configurations, which significantly influence its biological activity.

The biological activity of this compound is largely attributed to the reactivity of its aziridine ring. The strained three-membered nitrogen-containing ring can undergo ring-opening reactions with nucleophiles, enabling the formation of various biologically relevant compounds. This mechanism is exploited in diverse chemical transformations, including interactions with proteins and nucleic acids, which are crucial for its therapeutic effects .

1. Antimicrobial Properties

Preliminary studies indicate that aziridines, including this compound, exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes in bacteria may be linked to its electrophilic nature, allowing it to interact with vital biomolecules .

2. Anticancer Activity

Research has suggested that compounds containing aziridine structures possess anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets .

Case Studies

Study on Antimicrobial Activity :

A study investigated the antimicrobial effects of various aziridine derivatives, including this compound. Results indicated that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .

Study on Anticancer Effects :

In another study focusing on the anticancer potential of aziridines, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects against pathogens | |

| Anticancer | Reduced cell viability in cancer cells |

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activities of this compound. Investigations into its interactions with specific enzymes and receptors will be crucial for assessing its therapeutic viability and potential side effects.

Q & A

Q. Basic Research Focus

NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(fod)₃) to split proton signals, particularly for distinguishing trans/cis isomers via vicinal coupling constants (³JHH) .

X-ray Crystallography : SHELXL refinement of single-crystal data resolves absolute configuration. For example, SHELX programs are widely used to analyze bond angles and torsional strain in the aziridine ring, critical for confirming trans geometry .

How should researchers address discrepancies between NMR and crystallographic data for stereochemical assignment?

Advanced Research Focus

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution) or crystallographic disorder. Mitigation strategies include:

- Variable-Temperature NMR : To freeze conformational dynamics and resolve overlapping signals.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR chemical shifts .

- Multi-Technique Validation : Cross-referencing with circular dichroism (CD) or vibrational circular dichroism (VCD) for chiral centers .

What role does this compound play in the synthesis of bioactive molecules like BIRT-377?

Applied Research Focus

The compound serves as a chiral building block for quaternary amino acids. For example, ring-opening with nucleophiles (e.g., hydroxide or amines) generates enantiopure intermediates for hydantoin-based drugs like BIRT-377, a lymphocyte function-associated antigen-1 (LFA-1) inhibitor . Key steps include Curtius rearrangement of azides derived from the aziridine carboxylate to form isocyanate intermediates, which cyclize into hydantoins .

What are the challenges in achieving regioselective ring-opening of the aziridine moiety?

Advanced Research Focus

Regioselectivity depends on steric and electronic factors. The tert-butyl group at C2 directs nucleophiles (e.g., amines, thiols) to the less hindered C3 position. For example, acidic conditions (e.g., HCl/MeOH) protonate the aziridine nitrogen, promoting nucleophilic attack at C3 . Competing pathways (e.g., C2 attack) are minimized using bulky nucleophiles or low-temperature conditions (−20°C).

How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Focus

Yield variations often stem from:

- Protecting Group Stability : The tert-butyl ester may undergo hydrolysis under prolonged acidic conditions.

- Stereochemical Purity : Impure starting materials (e.g., cis-aziridine contamination) reduce effective yields.

- Optimized Workup : Han et al. improved yields (>70%) by replacing t-BuLi with aqueous citric acid for neutralization, minimizing side reactions .

What computational tools are recommended for predicting reactivity of this aziridine derivative?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : To model ring strain (∼25 kcal/mol) and predict regioselectivity in ring-opening reactions.

- Molecular Dynamics (MD) : For simulating solvation effects on reaction pathways.

- SHELXTL Software : For refining crystallographic data to validate computational predictions .

How does the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Applied Research Focus

The bromine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For instance, palladium-catalyzed coupling with arylboronic acids introduces diversity at the para position. However, steric hindrance from the tert-butyl group may necessitate high catalyst loadings (5–10% Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

What strategies mitigate racemization during synthetic modifications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.